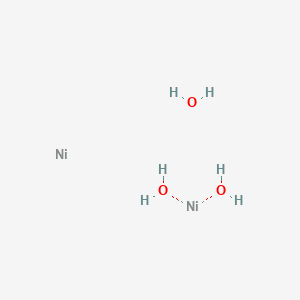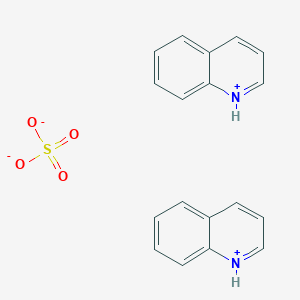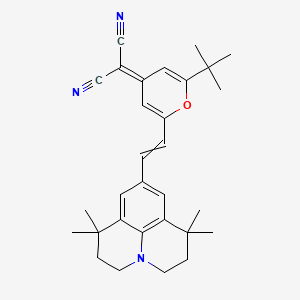
4-(Dicyanomethylene)-2-tert-butyl-6-(1,1,7,7-tetramethyl-julolidin-4-yl-vinyl)-4H-pyran
Vue d'ensemble
Description
4-(Dicyanomethylene)-2-tert-butyl-6-(1,1,7,7-tetramethyl-julolidin-4-yl-vinyl)-4H-pyran is a useful research compound. Its molecular formula is C30H35N3O and its molecular weight is 453.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Dicyanomethylene)-2-tert-butyl-6-(1,1,7,7-tetramethyl-julolidin-4-yl-vinyl)-4H-pyran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Dicyanomethylene)-2-tert-butyl-6-(1,1,7,7-tetramethyl-julolidin-4-yl-vinyl)-4H-pyran including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Light-Emitting Diodes (OLEDs)
This compound, often referred to as DCJTB, is primarily used in the development of Organic Light-Emitting Diodes (OLEDs). It is recognized for its red color luminescence and has been used in various studies to enhance OLED performance. For example, a study by Chang and Chow (2011) demonstrated that derivatives of DCJTB, when used in OLED fabrication, showed improved electrostability and a narrow bandwidth emission at λmax 615 nm (Chang & Chow, 2011). Similarly, Kurban and Gündüz (2017) investigated DCJTB's physical and optical properties, confirming its suitability for OLED applications (Kurban & Gündüz, 2017).
Dye-sensitized Solar Cells (DSCs)
DCJTB has also been utilized in the field of dye-sensitized solar cells (DSCs). Gao et al. (2014) reported that DCJTB interface modification in DSCs significantly improved their photovoltaic performance, demonstrating an increase in conversion efficiency (Gao et al., 2014).
Fluorescence and Charge Transfer Studies
The compound's fluorescence and intramolecular charge transfer properties have been a subject of study as well. For instance, Lee et al. (2022) investigated the intramolecular charge transfer of a DCJTB derivative, revealing insights into its photo-excitation and relaxation processes (Lee et al., 2022).
Electroluminescence and Doping Studies
DCJTB is also prominent in electroluminescence studies and has been used as a doping material in various researches. Liu et al. (2003) examined its use as a dopant in OLEDs, achieving high luminance efficiency and color saturation (Liu et al., 2003).
Propriétés
IUPAC Name |
2-[2-tert-butyl-6-[2-(4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)ethenyl]pyran-4-ylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35N3O/c1-28(2,3)26-17-21(22(18-31)19-32)16-23(34-26)9-8-20-14-24-27-25(15-20)30(6,7)11-13-33(27)12-10-29(24,4)5/h8-9,14-17H,10-13H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWWMGJBPGRWRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN2CCC(C3=C2C1=CC(=C3)C=CC4=CC(=C(C#N)C#N)C=C(O4)C(C)(C)C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Dicyanomethylene)-2-tert-butyl-6-(1,1,7,7-tetramethyl-julolidin-4-yl-vinyl)-4H-pyran | |
CAS RN |
200052-70-6 | |
| Record name | DCJTB | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



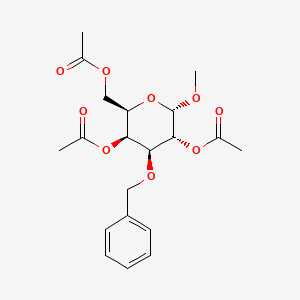
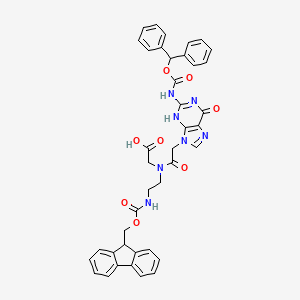
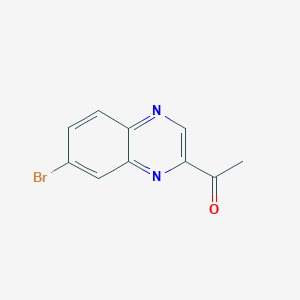
![4A-((pyridin-3-ylmethoxy)methyl)octahydro-2H-pyrano[3,2-c]pyridine](/img/structure/B8113548.png)
![2-(Piperidin-4-yl)-6-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8113553.png)
![N,N-Dimethyl-1-(6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepin-6-yl)methanamine](/img/structure/B8113558.png)
![N-Methyl-N-((5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-yl)methyl)propan-2-amine](/img/structure/B8113561.png)
![ethyl (2S,3aS,6aS)-1-benzyl-5-(2,2,2-trifluoroacetyl)-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-2-carboxylate](/img/structure/B8113565.png)

![[(3E)-3-[2-chloro-3-(2,2-dicyanoethenyl)cyclohex-2-en-1-ylidene]-2-cyanoprop-1-enylidene]azanide;tetramethylazanium](/img/structure/B8113575.png)
